(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (hereafter referred to as the "target compound") is a methanone derivative featuring a 2-chloro-4-fluorophenyl group attached to a pyrrolidinyl scaffold. The pyrrolidine ring is further substituted at the 3-position with a pyridinyloxy group containing a trifluoromethyl substituent at the 4-position of the pyridine ring. This structure combines halogenated aromatic systems with electron-withdrawing groups (Cl, F, CF₃), which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAOAXZRSRRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the halogenation of the benzene ring to introduce the 2-chloro-4-fluorophenyl substituents.
Subsequent steps often involve the nucleophilic aromatic substitution to incorporate the pyrrolidine ring.
The formation of the (2-Chloro-4-fluorophenyl) (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves specific catalytic conditions and solvents to ensure the desired configurations and bonds are achieved.
Industrial Production Methods
Industrially, this compound can be produced using large-scale reactors with precise temperature and pressure controls.
The process may include several purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents.
Oxidation and reduction: reactions may be feasible depending on the reaction conditions and catalysts used.
Substitution: reactions at the aromatic ring are common, where substituents can be replaced or modified.
Common Reagents and Conditions
Reagents: : Common reagents might include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.
Conditions: : Typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
Products vary based on the reaction but can include substituted derivatives, ring-opened products, or transformed functional groups, each depending on the precise reagents and conditions applied.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of trifluoromethyl and chlorofluorophenyl groups enhances its lipophilicity, allowing better cell membrane penetration. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a mechanism that involves the inhibition of specific signaling pathways related to tumor growth .
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes critical for cancer progression and other diseases. For instance, it has been evaluated for its ability to inhibit nicotinamide adenine dinucleotide (NAD+) depletion pathways, which are associated with aging and metabolic disorders . The structure-activity relationship (SAR) studies have identified key modifications that enhance enzyme binding affinity, indicating its potential as a lead compound for drug development targeting NAD+-dependent enzymes.
Antimicrobial Properties
Research into the antimicrobial properties of this compound has revealed its effectiveness against certain bacterial strains. The incorporation of a pyridine moiety is believed to contribute to its antimicrobial action by disrupting bacterial cell wall synthesis . This application is particularly relevant in the context of increasing antibiotic resistance.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemicals
The unique chemical properties of (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone make it a suitable candidate for use in agrochemicals. Its efficacy in pest control has been explored, with formulations demonstrating effective insecticidal properties against common agricultural pests .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its reactive functional groups allow for various modifications, making it valuable in synthesizing pharmaceuticals and other fine chemicals .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Identified significant anticancer activity against breast cancer cell lines | Drug development |
| Study 2 | Demonstrated enzyme inhibition related to NAD+ pathways | Metabolic disorder treatments |
| Study 3 | Showed antimicrobial efficacy against resistant bacterial strains | Antimicrobial agents |
Mechanism of Action
Mechanism
The compound may interact with specific molecular targets such as enzymes or receptors, where the trifluoromethyl group plays a critical role in binding affinity and specificity.
The mechanism often involves disrupting normal biochemical pathways, thereby exerting its effect.
Molecular Targets and Pathways
Targets could include kinase enzymes, G protein-coupled receptors, or ion channels, depending on the compound's intended application.
Pathways affected may involve signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Below is a detailed comparison with key analogs:
Substituent Analysis
Target Compound
- Aromatic moiety : 2-Chloro-4-fluorophenyl (electron-deficient due to Cl and F).
- Heterocyclic core : Pyrrolidinyl with a pyridinyloxy substituent.
- Key substituents : Trifluoromethyl (CF₃) on pyridine; Cl and F on phenyl.
Analog 1 : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Aromatic moiety : 4-Chlorophenyl.
- Heterocyclic core : Pyrazolyl instead of pyrrolidinyl.
- Key substituents : CF₃ and Cl on pyridine; Cl on phenyl.
- Comparison : The pyrazole ring introduces rigidity compared to the flexible pyrrolidine in the target compound. The absence of fluorine on the phenyl may reduce electron withdrawal but increase lipophilicity.
Analog 2 : (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Aromatic moiety : 2-Fluoropyridinyl.
- Heterocyclic core : Piperidinyl with pyrazolo[3,4-d]pyrimidinyloxy substituent.
- Key substituents : Methanesulfonyl (electron-withdrawing) on phenyl; F on pyridine.
- The piperidine ring offers different conformational flexibility compared to pyrrolidine.
Analog 3 : Methanone derivatives from Example 60 (EP 1 808 168 B1)
- Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Key features : Sulfonamide substituent; fluorinated aromatic systems.
Physicochemical Properties (Inferred)
Biological Activity
The compound (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.75 g/mol. The presence of halogen substituents such as chlorine and fluorine is significant, as these groups often enhance biological activity by affecting the compound's lipophilicity and electronic properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate that the trifluoromethyl group enhances binding affinity to certain proteins, which may lead to increased efficacy in inhibiting target functions.
- Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties by inhibiting key viral enzymes. For instance, trifluoromethylated pyridines have been reported to target viral replication mechanisms effectively .
- Antimicrobial Properties : The presence of the pyridine moiety suggests potential antimicrobial activity against a range of pathogens, as evidenced by studies on related compounds .
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may possess selective toxicity towards cancer cell lines, making it a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Halogen Substitution : The introduction of chlorine and fluorine atoms has been associated with increased potency against specific targets due to enhanced electronic interactions.
- Pyridine Derivative Influence : Variations in the pyridine substituents significantly affect the compound's affinity for biological targets, suggesting a need for systematic exploration of different substituents .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antiviral Studies : A study by Bekerman et al. (2017) validated AAK1 and GAK as targets for broad-spectrum antiviral therapy, emphasizing the importance of chemical modifications in enhancing antiviral efficacy .
- Cancer Research : Investigations into trifluoromethylated compounds have shown promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential. Compounds with similar structures have demonstrated favorable absorption and distribution characteristics, which are critical for effective drug formulation .
Q & A
Q. What are the standard synthetic routes for (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of 2-chloro-4-fluorobenzoyl chloride with a pyrrolidine intermediate (e.g., 3-hydroxypyrrolidine) using a base like NaOH in dichloromethane .
- Step 2 : Introduction of the 4-(trifluoromethyl)pyridinyloxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Critical Parameters : Temperature control (0–25°C), solvent purity (e.g., dry DCM), and stoichiometric ratios (1:1.2 for acyl chloride to amine) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and fluorine coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
- HPLC-PDA : Purity assessment (>98%) using a C18 column and gradient elution (water/acetonitrile) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates (P284 precaution) .
- Waste Disposal : Collect organic waste separately and neutralize with activated carbon before incineration .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve conversion rates .
- Flow Chemistry : Minimize intermediate degradation by controlling residence time and temperature gradients .
Q. How can contradictions in spectral data (e.g., unexpected F NMR shifts) be resolved?
- Methodological Answer :
- Dynamic NMR Experiments : Identify conformational flexibility or solvent-induced shifts by varying temperatures (−40°C to 60°C) .
- Computational Modeling : Compare experimental F shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
- Isotopic Labeling : Use O-labeled intermediates to trace oxygen-dependent coupling effects .
Q. What experimental designs are recommended for studying this compound’s pharmacokinetic properties in vitro?
- Methodological Answer :
- Caco-2 Cell Assays : Assess intestinal permeability using a pH 7.4 buffer system and LC-MS quantification .
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and monitor metabolite formation via UPLC-QTOF .
- Plasma Protein Binding : Use ultrafiltration devices to measure free vs. bound fractions .
Q. How should researchers address conflicting reports on this compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Phase Solubility Studies : Perform shake-flask experiments in buffered solutions (pH 1–10) with UV-Vis quantification .
- Co-Solvency Approach : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility without precipitation .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict solvent compatibility .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Normalize data to cell viability (MTT assay) and use Hill slope analysis to compare EC₅₀ values .
- Receptor Profiling : Perform competitive binding assays (e.g., SPR) to identify off-target interactions .
- Transcriptomics : Correlate bioactivity with gene expression profiles (RNA-seq) to identify pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
